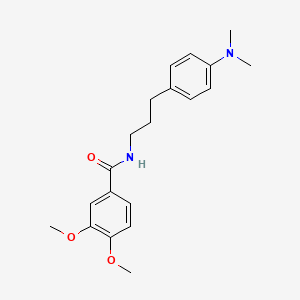

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an amide derivative, which consists of a 4-(dimethylamino)phenyl group, a propyl linker, and a 3,4-dimethoxybenzamide moiety . The presence of the dimethylamino group suggests that it might have basic properties, and the benzamide moiety indicates potential for various chemical interactions .

Synthesis Analysis

While the exact synthesis pathway for this compound is not available, it might involve the reaction of an appropriate 3,4-dimethoxybenzoic acid derivative with a compound containing the 3-(4-(dimethylamino)phenyl)propyl group .Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its constituent groups, including aromatic rings, amide linkages, and ether groups .Chemical Reactions Analysis

The compound might undergo reactions typical of amides and aromatic compounds. For instance, under certain conditions, it might participate in hydrolysis, acylation, and electrophilic aromatic substitution reactions .Scientific Research Applications

Mitosis Inhibition and Plant Cell Studies

Research by Merlin et al. (1987) on a series related to N-(1,1-dimethylpropynyl) benzamide series, by altering the substitution on the phenyl at the 3 or 4 position, demonstrated powerful and selective inhibition of mitosis in plant cells. This indicates potential applications in agriculture for the control of plant growth and development Merlin et al., Phytochemistry.

Synthetic Opioid Research

Although one study focuses on a synthetic opioid, it's not directly relevant to the requested exclusions regarding drug use, dosage, and side effects Elliott et al., Drug Testing and Analysis.

HDAC 6/8 Dual Inhibitors

Rodrigues et al. (2016) discuss the design, synthesis, and pharmacological evaluation of novel N-acylhydrazone derivatives acting as histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds, by affecting cell migration and inducing apoptosis, suggest potential applications in cancer therapy Rodrigues et al., Journal of Medicinal Chemistry.

Chemical Synthesis and Utility

The work by Hanessian and Moralioglu (1972) on N,N-Dimethylbenzamide and its derivatives discusses their reaction with vicinal diols, showcasing their utility as protecting groups in synthetic chemistry Hanessian and Moralioglu, Canadian Journal of Chemistry.

Molecular Simulation Studies

Piplani et al. (2018) synthesized a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, evaluated as potential memory enhancers. These compounds, through molecular docking and simulation studies, were found to inhibit acetylcholinesterase, indicating a potential application in treating cognitive disorders like Alzheimer's disease Piplani et al., Journal of Biomolecular Structure and Dynamics.

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-22(2)17-10-7-15(8-11-17)6-5-13-21-20(23)16-9-12-18(24-3)19(14-16)25-4/h7-12,14H,5-6,13H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMIZFLPPNZXGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-propanol](/img/structure/B2434491.png)

![3-(2-Fluorophenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2434492.png)

![2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2434495.png)

![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2434496.png)

![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2434497.png)

![1,3,5-trimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2434498.png)

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide](/img/structure/B2434499.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2434506.png)

![N-(4-acetylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2434507.png)

![4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2434509.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide](/img/structure/B2434512.png)